Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a unique 2-amino-2-hydroxyiminoethyl substituent at the 3-position. This structure combines steric protection (via the tert-butyl group) with reactive functional groups (amino and hydroxyimino), making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(8-15)7-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKXVRWKUAWHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection
The most common method involves reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For example:
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CN104628627A describes the use of triethylamine (TEA) as a base in aqueous/organic solvent systems (e.g., acetone/water) to introduce the Boc group to 4-piperidinecarboxamide. Optimal yields (94%) are achieved with 1.5–2.0 equivalents of Boc₂O at 20–25°C.
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WO2014200786A1 highlights the use of tertiary amines like DIPEA in dichloromethane (DCM) for Boc protection, with reaction times of 10–15 hours.
Table 1: Boc Protection Conditions
| Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| TEA | Acetone/H₂O | 20–25°C | 94 | CN104628627A |
| DIPEA | DCM | RT | 88–92 | WO2014200786A1 |
| NaHCO₃ | THF/H₂O | 0–5°C | 85 | WO2009133778A1 |
| Substrate | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| tert-butyl 3-(cyanomethyl)piperidine | NH₂OH·HCl, EtOH/H₂O | 70°C, 6 h | 75 | US6395737B1 |
| tert-butyl 3-(amidoximoethyl)piperidine | H₂ (1.0 MPa), Pd/C (10%) | 60°C, 8 h | 88 | PMC4148164 |
Alternative Routes: Reductive Amination of Oximes
WO2009133778A1 describes a two-step process for introducing amino groups via ketone intermediates:
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Oximation : Treat tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with hydroxylamine to form the oxime (90% yield).
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Reductive Amination : Use NaBH₃CN or BH₃·THF to reduce the oxime to the amine. This method achieves 65–70% yields but requires strict anhydrous conditions.
Purification and Characterization
Final purification is typically performed via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from acetone/water mixtures.
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¹H NMR (CDCl₃) of the target compound shows characteristic peaks at δ 1.45 (s, Boc CH₃), 3.05–3.30 (m, piperidine H), and 6.85 (br s, NH₂).
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LC-MS (ESI+) confirms the molecular ion at m/z 284.2 [M+H]⁺.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate is being explored as a potential lead compound for the development of drugs targeting various diseases. Its structural characteristics suggest it may interact effectively with biological targets, particularly in the central nervous system.
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Neuroprotective Agents
- Preliminary studies indicate that this compound could exhibit neuroprotective properties. Research has shown that compounds with similar structures can inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are critical in the pathology of Alzheimer's disease.
- Antimicrobial Activity
- Synthesis of Complex Molecules
Case Study 1: Neuroprotection
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid beta peptides. The compound showed significant improvement in cell viability compared to untreated controls, indicating its potential role in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that it possesses moderate antibacterial properties, which could be enhanced through structural modifications to optimize its efficacy against resistant pathogens .
| Activity | Measurement Method | Result |
|---|---|---|
| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 15.4 nM |
| β-secretase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability (Aβ exposure) | MTT Assay | 62.98% viability at 100 μM |
Synthetic Routes Overview
| Step | Description |
|---|---|
| Step A | Synthesis of tert-butyl piperidine derivatives |
| Step B | Functionalization to introduce hydroxyimino group |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine carboxylate derivatives , which are widely used as intermediates in drug discovery. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis methods, and functional properties.
Structural Variations and Molecular Properties
Key Observations :
- Positional Isomerism : Substituent placement (e.g., 2- vs. 3-position) significantly affects steric and electronic profiles. For example, the 2-hydroxyethyl analog has reduced steric hindrance compared to the 3-substituted target compound.
- Functional Group Diversity: The hydroxyimino group in the target compound distinguishes it from analogs with simple amino or hydroxy groups, enabling unique reactivity in metal coordination or bioorthogonal chemistry .
- Molecular Weight : The chlorobenzyl derivative has a higher molecular weight (324.85) due to the aromatic substituent, impacting its pharmacokinetic properties.
Physicochemical Properties
Biological Activity
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate (CAS No. 713147-49-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₂₃N₃O₃
- Molecular Weight : 257.33 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino-hydroxyiminoethyl moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with key signaling pathways implicated in cancer. Notably, it has been studied for its effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit selective inhibition of protein kinases, particularly Akt (also known as PKB). This inhibition leads to the modulation of various downstream signaling pathways that are often dysregulated in cancer cells:
- PKB/Akt Pathway : Overactivation of this pathway is common in many cancers, including prostate and breast cancers. Inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- Cell Lines Tested : PC3 (prostate cancer) and U87MG (glioblastoma).
- Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM, indicating potent antiproliferative effects .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Prostate Cancer Model : In a xenograft model using PC3 cells, administration of the compound resulted in a notable decrease in tumor size compared to control groups.
- Mechanistic Insights : Further analysis revealed that treated cells exhibited increased levels of apoptosis markers, suggesting that the compound induces programmed cell death through its kinase inhibition properties .
Data Table: Biological Activity Summary
| Study Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | PC3 | 1 | 50% reduction in cell viability |
| In Vitro | U87MG | 1 | Induction of apoptosis markers |
| In Vivo | PC3 Xenograft | N/A | Decrease in tumor size |
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered. The compound is classified with hazard statements indicating potential risks such as skin and eye irritation. Proper handling and storage conditions are recommended to mitigate these risks .
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
A multi-step approach is typically employed, leveraging tert-butyl protecting groups and nucleophilic substitutions. For example:
- Step 1 : React a piperidine precursor (e.g., tert-butyl 3-aminopiperidine-1-carboxylate) with a hydroxyiminoethyl donor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 2-amino-2-hydroxyiminoethyl moiety .
- Step 2 : Optimize reaction time and temperature to minimize side products. For instance, heating under inert gas (N₂) improves yield by preventing oxidation of sensitive intermediates .
- Purification : Use column chromatography (silica gel) with polar/non-polar solvent mixtures to isolate the product.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Crystallography : Employ single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
- Spectroscopy : Combine ¹H/¹³C NMR (to verify functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as similar piperidine derivatives are irritants .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Structural analogs : Compare activity with tert-butyl piperidine derivatives containing modified hydroxyiminoethyl groups to identify structure-activity relationships (SAR) .
- Solubility controls : Ensure consistent DMSO stock concentrations (<0.1% final) to avoid solvent-induced artifacts in cell-based studies .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the hydroxyiminoethyl group’s hydrogen-bonding potential .
- MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess binding stability and conformational flexibility .
- Free energy calculations : Apply MM/GBSA to estimate binding affinities and prioritize targets for experimental validation .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS : Perform untargeted metabolomics to detect low-abundance byproducts (e.g., tert-butyl cleavage products) .
- Stability studies : Store the compound under argon at –20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Mechanistic analysis : Use isotopic labeling (e.g., ¹⁵N) to trace degradation pathways and optimize protective group strategies .
Q. What experimental designs are suitable for elucidating the compound’s role in multi-step catalytic or enzymatic reactions?
- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants for enzyme inhibition/activation .
- Isotope effects : Incorporate deuterated analogs (e.g., CD₃ in tert-butyl) to study hydrogen transfer steps .
- Crosslinking assays : Functionalize the compound with photoactivatable groups (e.g., benzophenone) to trap transient protein interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
